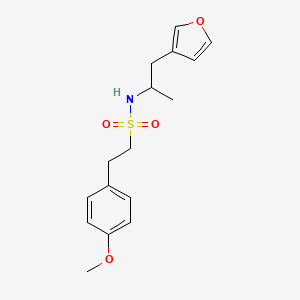![molecular formula C21H26ClN3O2 B2943333 3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309573-76-8](/img/structure/B2943333.png)
3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidinyl moiety bearing a 4-chlorobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group through alkylation reactions. The methoxy group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the piperidinyl moiety with the 4-chlorobenzoyl group using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring and the piperidinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-Tert-butyl-6-methoxypyridazine: Lacks the piperidinyl moiety and 4-chlorobenzoyl group.
6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine: Lacks the tert-butyl group.
3-Tert-butyl-6-{[1-(benzoyl)piperidin-4-yl]methoxy}pyridazine: Lacks the chlorine atom on the benzoyl group.
Uniqueness
3-Tert-butyl-6-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}pyridazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the 4-chlorobenzoyl group contributes to its biological activity.
特性
IUPAC Name |
[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,3)18-8-9-19(24-23-18)27-14-15-10-12-25(13-11-15)20(26)16-4-6-17(22)7-5-16/h4-9,15H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOSNCNEFHMVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide](/img/structure/B2943254.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)
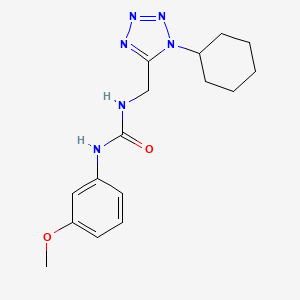
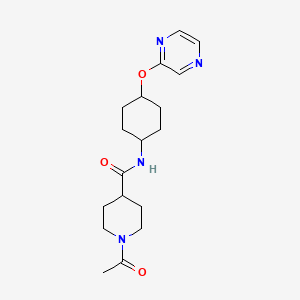
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,4,6-trimethylbenzamide](/img/structure/B2943265.png)
![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)
![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)
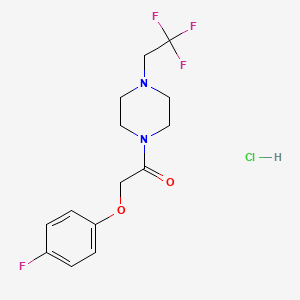
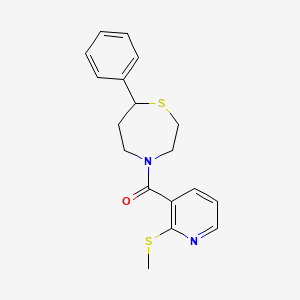
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2943272.png)
